molecular formula C14H17NO5 B2995911 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid CAS No. 749920-67-0

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid

Cat. No.: B2995911
CAS No.: 749920-67-0
M. Wt: 279.292
InChI Key: PVUIECQNIKMIKI-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid (CAS: 749920-67-0) is a benzoic acid derivative featuring a 4,5-dimethoxy-substituted aromatic ring and a 2-methylcyclopropaneamido group at the ortho position.

This compound is structurally analogous to intermediates in pharmaceutical synthesis, such as methotrexate derivatives (e.g., 4,5-dimethoxy-substituted benzoic acids) , but its unique substitution pattern distinguishes it from classical analogs.

Properties

IUPAC Name

4,5-dimethoxy-2-[(2-methylcyclopropanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUIECQNIKMIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzoic acid and 2-methylcyclopropanecarboxylic acid.

    Formation of Amide Bond: The carboxylic acid group of 2-methylcyclopropanecarboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4,5-dimethoxybenzoic acid to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities.

Types of Reactions:

    Oxidation: The methoxy groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of 4,5-dimethoxy-2-(2-methylcyclopropaneamido)benzaldehyde or this compound.

    Reduction: Formation of 4,5-dimethoxy-2-(2-methylcyclopropylamino)benzoic acid.

    Substitution: Formation of 4,5-dimethoxy-2-(2-methylcyclopropaneamido)-3-nitrobenzoic acid or 4,5-dimethoxy-2-(2-methylcyclopropaneamido)-3-chlorobenzoic acid.

Scientific Research Applications

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the target. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties
4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid 4,5-OCH₃; 2-(2-methylcyclopropaneamido) ~321.3 High lipophilicity (logP inferred >2.5); moderate aqueous solubility due to carboxylic acid
4,5-Dimethoxy-2-methylbenzoic acid (CAS 20736-28-1) 4,5-OCH₃; 2-CH₃ 210.2 Lower logP (~1.8); higher solubility in polar solvents due to reduced steric bulk
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid 4,5-OCH₃; 2-pyrrole 277.3 Enhanced π-π interactions from pyrrole; moderate solubility in DMSO
Benzoic acid Unsubstituted 122.1 logP ~1.9; high solubility in ethanol and ether

Key Observations:

  • Methoxy groups in all analogs enhance lipophilicity and resistance to oxidative degradation compared to unsubstituted benzoic acid .

Extraction and Solubility Behavior

Table 2: Extraction Efficiency and Diffusivity Trends (Based on Benzoic Acid Analogs)

Compound Type Distribution Coefficient (m) Effective Diffusivity (cm²/s) Extraction Rate (Relative to Benzoic Acid)
Benzoic acid derivatives High (m >1.5) 1.2–1.5 ×10⁻⁶ Fast (98% in <5 minutes)
Phenolic acids (e.g., phenol) Moderate (m ~1.0) 0.8 ×10⁻⁶ Moderate (dependent on pH)
Acetic acid Low (m <0.5) 0.5 ×10⁻⁶ Slow (requires prolonged contact time)

Mechanistic Insights:

  • The target compound’s high methoxy content and amido group likely increase its distribution coefficient (m) , enabling rapid extraction in emulsion liquid membrane systems, akin to benzoic acid .
  • However, steric effects from the cyclopropaneamido group may reduce effective diffusivity compared to simpler analogs like 4,5-dimethoxy-2-methylbenzoic acid .

Table 3: Toxicity Predictions Based on QSTR Models

Compound Type 0JA (Zero-Order Connectivity Index) 1JA (First-Order Connectivity Index) Predicted Oral LD₅₀ (mg/kg)
Benzoic acid 2.12 1.78 1,700–2,500
4,5-Dimethoxy-2-methylbenzoic acid 3.45 2.91 ~500–800 (estimated)
Target compound 4.02 (estimated) 3.45 (estimated) ~200–400 (estimated)

Analysis:

  • This aligns with QSTR models where elevated indices correlate with lower LD₅₀ values .
  • The cyclopropaneamido group may introduce reactive sites (e.g., strained cyclopropane), necessitating further in vivo studies for safety validation.

Biological Activity

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid (CAS No. 749920-67-0) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO5C_{14}H_{17}NO_5, with a molecular weight of 279.29 g/mol. The structure includes methoxy groups and a cyclopropane moiety, which are significant for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In a study conducted on human cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The compound's ability to induce cell cycle arrest at specific phases suggests potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectMechanism of Action
AntimicrobialEffective against bacterial strainsDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsCell cycle arrest and apoptosis induction

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Case Study 2 : Research conducted by Biosynth Group focused on the antimicrobial properties against Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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